4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide
Overview
Description
4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with butoxy and methoxy groups, as well as a phenylcyclopentylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the benzamide core: This can be achieved by reacting 4-butoxy-3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the phenylcyclopentylmethyl group: This step involves the alkylation of the benzamide with a phenylcyclopentylmethyl halide under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reaction to larger batch sizes.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy and butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Products include 4-butoxy-3-methoxybenzoic acid or 4-butoxy-3-methoxybenzaldehyde.
Reduction: The major product is 4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]aniline.
Substitution: Products depend on the specific substitution reaction, such as 4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]-2-nitrobenzamide for nitration.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving benzamide derivatives.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-3-methoxy-N-(1-methyl-3-phenylpropyl)benzamide
- 4-butoxy-3-methoxy-N-(1-phenylcyclohexyl)methylbenzamide
Uniqueness
4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide is unique due to the specific combination of functional groups and the phenylcyclopentylmethyl moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-3-4-16-28-21-13-12-19(17-22(21)27-2)23(26)25-18-24(14-8-9-15-24)20-10-6-5-7-11-20/h5-7,10-13,17H,3-4,8-9,14-16,18H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOFZTDXJXPUGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)NCC2(CCCC2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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